3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Overview
Description
3-Deoxy-D-manno-2-octulosonic acid ammonium salt is a ketosidic component found in all lipopolysaccharides of Gram-negative bacteria. It has also been identified in several acidic exopolysaccharides (K-antigens) . This compound plays a crucial role in the structure and function of bacterial cell walls, making it a significant target for research in microbiology and biochemistry.
Mechanism of Action
Target of Action
The primary target of 2-Keto-3-deoxyoctonate ammonium salt is bacterial lipopolysaccharides . It is a component of these lipopolysaccharides, which are found in all Gram-negative bacteria . These lipopolysaccharides play a crucial role in the structural integrity of the bacteria and in their defense against host immune responses.
Mode of Action
The compound interacts with its targets by being a ketosidic component of the lipopolysaccharides . This interaction potentially disrupts the biosynthesis of bacterial cell-wall components , which could lead to the development of new antibacterial agents.
Biochemical Pathways
The compound is involved in the Kdo biosynthetic pathway toward outer membrane (OM) biogenesis . This pathway is crucial for the development of the bacterial cell wall and its disruption could be a target in antibacterial drug design and development .
Result of Action
The action of 2-Keto-3-deoxyoctonate ammonium salt could potentially disrupt the biosynthesis of bacterial cell-wall components . This disruption could lead to the development of new antibacterial agents .
Biochemical Analysis
Biochemical Properties
2-Keto-3-deoxyoctonate ammonium salt is a sialic acid that is a component of bacterial lipopolysaccharides . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with CMP-KDO synthetase, an enzyme involved in the biosynthesis of bacterial cell-wall components . This interaction is critical for the development of new therapeutic agents targeting bacterial infections . The compound’s role in these biochemical reactions highlights its importance in understanding bacterial physiology and developing new antibiotics.
Cellular Effects
2-Keto-3-deoxyoctonate ammonium salt influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence in bacterial lipopolysaccharides suggests that it plays a role in the structural integrity and function of bacterial cell walls . This interaction can impact the overall physiology of bacterial cells, making it a potential target for antibiotic development .
Molecular Mechanism
The molecular mechanism of 2-Keto-3-deoxyoctonate ammonium salt involves its binding interactions with biomolecules. It acts as an inhibitor of CMP-KDO synthetase, which is crucial for the biosynthesis of bacterial cell-wall components . This inhibition can disrupt the synthesis of lipopolysaccharides, leading to potential antibacterial effects . Additionally, the compound may influence gene expression and enzyme activity, further affecting bacterial physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-3-deoxyoctonate ammonium salt can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained antibacterial activity .
Dosage Effects in Animal Models
The effects of 2-Keto-3-deoxyoctonate ammonium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial antibacterial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
2-Keto-3-deoxyoctonate ammonium salt is involved in metabolic pathways related to bacterial lipopolysaccharide synthesis . It interacts with enzymes such as CMP-KDO synthetase, which plays a critical role in the biosynthesis of bacterial cell-wall components . These interactions can affect metabolic flux and metabolite levels, influencing the overall physiology of bacterial cells .
Transport and Distribution
Within cells and tissues, 2-Keto-3-deoxyoctonate ammonium salt is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within bacterial cells . Understanding the transport and distribution mechanisms is essential for developing targeted antibacterial therapies .
Subcellular Localization
The subcellular localization of 2-Keto-3-deoxyoctonate ammonium salt is primarily within the bacterial cell wall . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in bacterial physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-manno-2-octulosonic acid involves the condensation of phosphoenol pyruvate with D-arabinose-5-phosphate, followed by activation through coupling with cytidine monophosphate (CMP) . This process is typically carried out in the cytosol and involves the use of specific enzymes such as Kdo transferase .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing the enzymatic reactions and ensuring the availability of the necessary substrates and cofactors .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Deoxy-D-manno-2-octulosonic acid ammonium salt has several scientific research applications:
Comparison with Similar Compounds
- 2-Keto-3-deoxyoctonate ammonium salt
- 3-Deoxy-D-manno-2-octulosonate-8-phosphate
Comparison: 3-Deoxy-D-manno-2-octulosonic acid ammonium salt is unique due to its specific role in the structure of bacterial lipopolysaccharides. While similar compounds like 2-Keto-3-deoxyoctonate ammonium salt and 3-Deoxy-D-manno-2-octulosonate-8-phosphate share structural similarities, they differ in their specific functions and applications .
Properties
IUPAC Name |
azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJBBKGYARWWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553875 | |
Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-70-2 | |
Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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